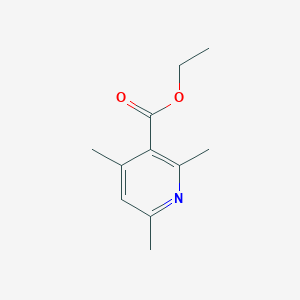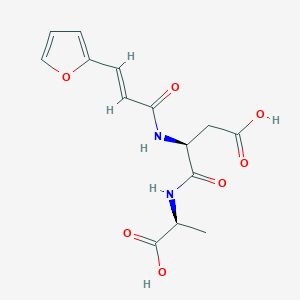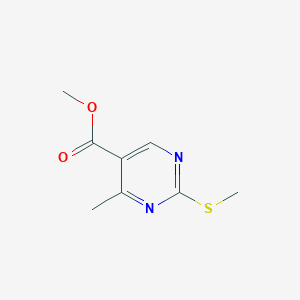
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by the name of GW405833 and has been found to have promising effects in several areas of research.
Wirkmechanismus
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it has been found to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing ischemia/reperfusion injury and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one in lab experiments is its selectivity towards the JNK pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves the reaction of 4-methoxybenzaldehyde and acetophenone in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization to obtain pure 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have promising effects in the areas of cancer research, neuroscience, and cardiovascular research.
Eigenschaften
CAS-Nummer |
6152-86-9 |
|---|---|
Molekularformel |
C21H18N2O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14,20,22H,1H3 |
InChI-Schlüssel |
YJNKDFDUTXAYNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)


